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Compound of Interest

Compound Name: Desosamine

Cat. No.: B1220255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-desosamine, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose, is a crucial component of

numerous macrolide antibiotics, including the widely prescribed erythromycin, clarithromycin,

and azithromycin. Its presence and specific stereochemistry are indispensable for the biological

activity of these drugs, which primarily function by inhibiting bacterial protein synthesis.

Understanding the precise three-dimensional arrangement of atoms in D-desosamine is

paramount for the rational design of new macrolide derivatives with improved efficacy and

reduced resistance. This technical guide provides a comprehensive overview of the

stereochemistry of D-desosamine, supported by quantitative data, detailed experimental

protocols, and visual diagrams.

D-desosamine possesses three chiral centers at positions C-2, C-3, and C-5, giving rise to a

specific stereochemical configuration that is essential for its interaction with the bacterial

ribosome. The "D" designation in its name refers to the configuration at C-5, which is

analogous to that of D-glyceraldehyde. The complete stereostructure was definitively

established through nuclear magnetic resonance (NMR) spectroscopy, which revealed the

relative and absolute configurations of all stereocenters.[1]
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A summary of the key physicochemical properties of D-desosamine is presented in the table

below.

Property Value Reference

IUPAC Name

(2R,3R,4S,5S,6R)-5-

(dimethylamino)-6-methyl-

tetrahydro-2H-pyran-2,3,4-triol

--INVALID-LINK--

Molecular Formula C8H17NO3 --INVALID-LINK--

Molecular Weight 175.23 g/mol --INVALID-LINK--

CAS Number 5779-39-5 --INVALID-LINK--

Appearance White to off-white solid Commercially available

Solubility
Soluble in water and polar

organic solvents
General knowledge

Stereochemical Elucidation through NMR
Spectroscopy
The definitive determination of the stereochemistry of D-desosamine was achieved primarily

through proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The analysis of chemical shifts

and, more importantly, the coupling constants (J-values) between adjacent protons provided

crucial information about their dihedral angles, which in turn defined the relative

stereochemistry of the substituents on the pyranose ring.

NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts and coupling constants for

D-desosamine, compiled from various spectroscopic studies of macrolide antibiotics

containing this sugar moiety.
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Atom
¹H Chemical Shift
(ppm)

¹H Multiplicity &
Coupling
Constants (Hz)

¹³C Chemical Shift
(ppm)

1 ~4.3-4.5 d, J ≈ 7.5 ~95-103

2 ~3.0-3.2 dd, J ≈ 7.5, 9.0 ~70-72

3 ~2.3-2.5 ddd, J ≈ 9.0, 10.5, 2.5 ~60-62

4a ~1.6-1.7 m ~35-37

4e ~1.9-2.0 m ~35-37

5 ~3.1-3.3 dq, J ≈ 10.5, 6.2 ~68-70

6 (CH₃) ~1.2-1.3 d, J ≈ 6.2 ~21-23

N(CH₃)₂ ~2.2-2.3 s ~40-42

Note: Chemical shifts can vary depending on the solvent and the specific macrolide structure in

which D-desosamine is incorporated.

The large diaxial coupling constants observed for H-1, H-2, H-3, and H-5 confirmed their axial

orientations in the preferred chair conformation of the pyranose ring.[1] This conformational

preference is a key feature of D-desosamine's structure.

Conformational Analysis
D-desosamine predominantly adopts a chair conformation, which is the most stable

arrangement for six-membered rings.[2][3] In this conformation, the bulky dimethylamino group

at C-3 and the methyl group at C-5 occupy equatorial positions to minimize steric strain. The

hydroxyl groups at C-2 and C-4 are in axial and equatorial positions, respectively.
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Chair Conformation of D-Desosamine
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Chair conformation of D-desosamine.

Experimental Protocols
Synthesis of D-Desosamine
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A concise and efficient four-step synthesis of D-desosamine has been reported, starting from

methyl vinyl ketone and sodium nitrite.[4] The key steps are outlined below.

Step 1: Synthesis of (R)-4-nitro-2-butanol This step involves an asymmetric reduction of 4-nitro-

2-butanone, which can be prepared from methyl vinyl ketone.

Step 2: Coupling with Glyoxal (R)-4-nitro-2-butanol is coupled with the trimeric form of glyoxal

in the presence of cesium carbonate. This reaction stereoselectively forms 3-nitro-3,4,6-

trideoxy-α-D-glucose.

Step 3: Reduction of the Nitro Group The nitro group at C-3 is reduced to an amino group. This

can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-

C).

Step 4: Reductive Amination The primary amine is converted to the dimethylamino group

through reductive amination, for example, by reaction with formaldehyde and a reducing agent

like sodium cyanoborohydride.
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Synthetic Workflow for D-Desosamine

Methyl Vinyl Ketone

Asymmetric Reduction

(R)-4-nitro-2-butanol

Coupling with Glyoxal (Cs₂CO₃)

3-nitro-3,4,6-trideoxy-α-D-glucose

Nitro Group Reduction (e.g., H₂/Pd-C)

3-amino-3,4,6-trideoxy-α-D-glucose

Reductive Amination (HCHO, NaBH₃CN)

D-Desosamine
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A simplified workflow for the synthesis of D-desosamine.
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X-ray Crystallography
While a crystal structure of free D-desosamine is not readily available in public databases, X-

ray crystallography has been instrumental in determining the structures of macrolide antibiotics

containing this sugar.[5] These studies have confirmed the stereochemistry and conformation

of the D-desosamine moiety when bound to the macrolactone ring and the ribosome.

The general protocol for X-ray crystallography involves:

Crystallization: Growing high-quality single crystals of the compound of interest.

Data Collection: Mounting the crystal and exposing it to a beam of X-rays to generate a

diffraction pattern.

Structure Solution: Using the diffraction data to calculate an electron density map.

Model Building and Refinement: Fitting the known atomic structure into the electron density

map and refining the model to best fit the experimental data.[6][7]

Biosynthesis of D-Desosamine
The biosynthesis of D-desosamine proceeds via a complex enzymatic pathway starting from

TDP-D-glucose.[8][9][10][11] This pathway involves a series of enzymatic modifications,

including dehydration, amination, and methylation.
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Biosynthesis of TDP-D-Desosamine

TDP-D-Glucose

DesIV (Dehydratase)

TDP-4-keto-6-deoxy-D-glucose

DesI (Aminotransferase)

TDP-4-amino-4,6-dideoxy-D-glucose

DesV (Aminotransferase)

TDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose

DesVI (Reductase)

TDP-3-amino-2,3,6-trideoxy-D-allose

DesV (N-methyltransferase)

TDP-D-Desosamine
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The enzymatic pathway for the biosynthesis of TDP-D-desosamine.
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Conclusion
The stereochemistry of D-desosamine is a critical determinant of the therapeutic efficacy of a

major class of antibiotics. Its well-defined three-dimensional structure, elucidated primarily

through NMR spectroscopy, and its preferred chair conformation are key to its biological

function. The synthetic and biosynthetic pathways to D-desosamine are now well-understood,

providing opportunities for the generation of novel macrolide analogues with potentially

enhanced properties. This in-depth guide provides researchers, scientists, and drug

development professionals with the core knowledge required to further explore and exploit the

unique stereochemical features of this vital sugar molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1220255#understanding-the-stereochemistry-of-d-
desosamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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